molecular formula C19H19Cl2N3O2S B12766051 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride CAS No. 128433-22-7

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride

Cat. No.: B12766051
CAS No.: 128433-22-7
M. Wt: 424.3 g/mol
InChI Key: CFTGYIGLOHNKGF-UHFFFAOYSA-N
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Description

“Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. It features a benzoyl group, a chlorophenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the benzoyl and chlorophenyl groups, and the incorporation of the imidazole ring. Common reagents used in these steps may include acetic anhydride, benzoyl chloride, and chlorophenyl derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring and other functional groups may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can modify the benzoyl group or other parts of the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the interactions of complex organic molecules with biological systems.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide backbones but different substituents.

    Benzoyl compounds: Molecules featuring the benzoyl group.

    Imidazole derivatives: Compounds containing the imidazole ring.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

128433-22-7

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H18ClN3O2S.ClH/c1-23(17(24)12-26-19-21-9-10-22-19)16-8-7-14(20)11-15(16)18(25)13-5-3-2-4-6-13;/h2-8,11H,9-10,12H2,1H3,(H,21,22);1H

InChI Key

CFTGYIGLOHNKGF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl

Origin of Product

United States

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